molecular formula C10H6FNO2 B1289164 6-Fluoroquinoline-2-carboxylic acid CAS No. 86324-51-8

6-Fluoroquinoline-2-carboxylic acid

Cat. No. B1289164
CAS RN: 86324-51-8
M. Wt: 191.16 g/mol
InChI Key: LNRMNYOWYGXFBK-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-2-carboxylic acid is a compound related to a class of broad-spectrum antibacterial agents known as fluoroquinolones. These compounds are characterized by a fluorine atom at the 6-position of the quinoline ring and a carboxylic acid moiety, which is essential for their antibacterial activity. The presence of the fluorine atom is known to enhance the potency and spectrum of activity of these compounds against various Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of fluoroquinolones typically involves the introduction of a fluorine atom into the quinoline ring system. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives has been achieved through various routes, including the alkylation of difluoroquinoline carboxylic acid esters followed by hydrolysis and acidification . Another approach involves the use of tetrafluorobenzene as a starting material to synthesize a range of substituted fluoroquinolones with antimycobacterial activity . Additionally, the synthesis of complex fluoroquinolones with cyclopropane-fused substituents has been reported, which involves the use of fluorocyclopropanes as key intermediates .

Molecular Structure Analysis

The molecular structure of fluoroquinolones is critical for their antibacterial activity. The fluorine atom at the 6-position is a common feature that contributes to the potency of these molecules. The quinolone core is often modified with various substituents at the 7-position, such as piperazinyl or cyclopropyl groups, which can influence the drug's activity and pharmacokinetic properties . The stereochemistry of these substituents can also play a role in the drug's efficacy, as seen in the synthesis of optically active forms of fluoroquinolones .

Chemical Reactions Analysis

Fluoroquinolones can undergo various chemical reactions, including photodegradation. For example, ciprofloxacin, a well-known fluoroquinolone, can undergo substitution of the 6-fluoro group by a hydroxyl group upon irradiation in water. The reaction's efficiency and pathway can be influenced by the presence of additives such as sodium sulfite or phosphate . These reactions are important to consider as they can affect the stability and efficacy of fluoroquinolone drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their acidity and solubility in aqueous solutions. The introduction of substituents at various positions on the quinolone ring can modify these properties, potentially improving the drug's bioavailability and reducing its toxicity . The synthesis of intermediates, such as ethyl esters of fluoroquinolones, is often a step towards understanding and improving these properties .

Scientific Research Applications

Functionalization and Synthesis Studies

6-Fluoroquinoline-2-carboxylic acid and related compounds have been extensively studied for their functionalization and synthesis properties. Research by Ondi, Volle, and Schlosser (2005) demonstrated the conversion of disubstituted 2-bromo-3-fluoroquinolines into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation. They also explored the synthesis of 2-bromo-3-fluoroquinoline-4-carboxylic acids and their reduction to 3-fluoroquinoline-4-carboxylic acids, highlighting the versatility in introducing functional groups at various positions of the quinoline structure (Ondi, Volle, & Schlosser, 2005).

Antimicrobial and Antimycobacterial Studies

A significant body of research has focused on the antimicrobial and antimycobacterial properties of fluoroquinoline derivatives. Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, evaluating their antifungal and antibacterial activities. Their research indicates the potential of these compounds in antimicrobial applications (Patel & Patel, 2010). Additionally, Senthilkumar et al. (2009) synthesized novel fluoroquinolone carboxylic acids, assessing their effectiveness against Mycobacterium tuberculosis and drug-resistant strains, suggesting their potential in treating tuberculosis (Senthilkumar et al., 2009).

Anti-Plasmodial Activity

Research into antiplasmodial activities of fluoroquinoline derivatives has also been conducted. Hochegger et al. (2019) modified 6-fluoroquinolines to test against Plasmodium falciparum strains. They identified compounds with high in vitro and in vivo antiplasmodial activity, indicating the potential of these derivatives in treating malaria (Hochegger et al., 2019).

Photostability and Photochemical Studies

Studies on the photostability and photochemical properties of fluoroquinolones have been conducted. Mella, Fasani, and Albini (2001) investigated the photochemical behavior of ciprofloxacin, a fluoroquinolone carboxylic acid, under various conditions, contributing to understanding the photostability of such compounds (Mella, Fasani, & Albini, 2001).

Fluorescent Labeling and Biomedical Analysis

Fluoroquinolone derivatives have also been explored for their potential in fluorescent labeling and biomedical analysis. Hirano et al. (2004) studied 6-methoxy-4-quinolone, a novel fluorophore derived from fluoroquinolone, demonstrating its strong fluorescence in various pH ranges and stability, suggesting applications in biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Synthesis of Antibacterial and Anticancer Agents

Al-Trawneh et al. (2010) synthesized tetracyclic fluoroquinolones, evaluating their antibacterial and anticancer activities. They explored the potential of these compounds as dual-acting agents against bacterial infections and cancer (Al-Trawneh et al., 2010).

Safety And Hazards

The safety information for 6-Fluoroquinoline-2-carboxylic acid indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for 6-Fluoroquinoline-2-carboxylic acid were not found in the search results, it’s worth noting that research into fluoroquinolines and related compounds is ongoing. These compounds have a wide range of applications, particularly in the field of medicinal chemistry, due to their antibacterial properties . Therefore, future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.

properties

IUPAC Name

6-fluoroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRMNYOWYGXFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623162
Record name 6-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-2-carboxylic acid

CAS RN

86324-51-8
Record name 6-Fluoro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86324-51-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoroquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DT Houghton, NW Gydesen, N Arulsamy… - Inorganic …, 2010 - ACS Publications
Treatment of iron(II) chloride or iron(II) bromide with 2 equiv of sodium quinaldate (qn = quinaldate or C 10 H 6 NO 2 − ) yields the coordinatively unsaturated mononuclear iron(II) …
Number of citations: 13 pubs.acs.org
CA Boateng, OM Bakare, J Zhan… - Journal of medicinal …, 2015 - ACS Publications
… Compound 24 was synthesized according to general method A using 13c (691 mg, 2.62 mmol) and commercially available 6-fluoroquinoline-2-carboxylic acid (501 mg, 2.62 mmol). …
Number of citations: 53 pubs.acs.org
DE Scott, NJ Francis-Newton, ME Marsh, AG Coyne… - Cell chemical …, 2021 - cell.com
BRCA2 controls RAD51 recombinase during homologous DNA recombination (HDR) through eight evolutionarily conserved BRC repeats, which individually engage RAD51 via the …
Number of citations: 24 www.cell.com
R Chandrasekhar, B Gopalan, MJ Nanjan - Int. J. ChemTech Res, 2011
Number of citations: 8

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